2-Quinolinamine, 4-methyl-N-(2-methylpropyl)-6-nitro-
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Overview
Description
2-Quinolinamine, 4-methyl-N-(2-methylpropyl)-6-nitro- is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoline core with a nitro group at the 6-position, a methyl group at the 4-position, and an N-(2-methylpropyl) substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Quinolinamine, 4-methyl-N-(2-methylpropyl)-6-nitro- can be achieved through a multi-step process:
Nitration: The starting material, 4-methylquinoline, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 6-position.
Amination: The nitro group is then reduced to an amine using a reducing agent such as iron powder in the presence of hydrochloric acid.
Alkylation: The resulting 6-amino-4-methylquinoline is then alkylated with 2-methylpropyl bromide in the presence of a base like potassium carbonate to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems could be employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine under suitable conditions.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, especially at positions ortho and para to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include iron powder, tin chloride, or catalytic hydrogenation.
Substitution: Reagents such as halogens (chlorine, bromine) or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 6-amino-4-methyl-N-(2-methylpropyl)quinoline.
Substitution: Various substituted quinoline derivatives depending on the reagent used.
Scientific Research Applications
2-Quinolinamine, 4-methyl-N-(2-methylpropyl)-6-nitro- has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antiviral, and anticancer agent.
Biological Studies: Used as a probe to study enzyme interactions and metabolic pathways.
Industrial Applications: Employed in the synthesis of dyes, pigments, and other quinoline-based materials.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules. The nitro group can undergo bioreduction to form reactive intermediates that interact with DNA, proteins, and other cellular components, leading to various biological effects. The quinoline core can intercalate with DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Quinolinamine, 4-methyl-N-(phenylmethyl)-
- 2-Quinolinamine, 4-methyl-N-(ethyl)-
- 2-Quinolinamine, 4-methyl-N-(propyl)-
Uniqueness
2-Quinolinamine, 4-methyl-N-(2-methylpropyl)-6-nitro- is unique due to the presence of both a nitro group and a bulky N-(2-methylpropyl) substituent. This combination imparts distinct steric and electronic properties, influencing its reactivity and biological activity compared to other quinoline derivatives.
Properties
CAS No. |
194414-93-2 |
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Molecular Formula |
C14H17N3O2 |
Molecular Weight |
259.30 g/mol |
IUPAC Name |
4-methyl-N-(2-methylpropyl)-6-nitroquinolin-2-amine |
InChI |
InChI=1S/C14H17N3O2/c1-9(2)8-15-14-6-10(3)12-7-11(17(18)19)4-5-13(12)16-14/h4-7,9H,8H2,1-3H3,(H,15,16) |
InChI Key |
KFXPGALTIJBAAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C=C(C=C2)[N+](=O)[O-])NCC(C)C |
Origin of Product |
United States |
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